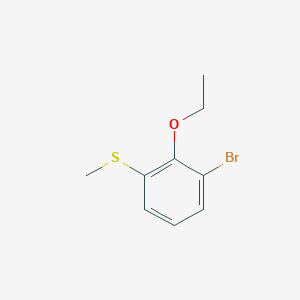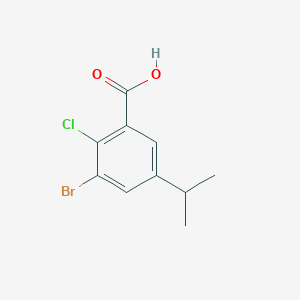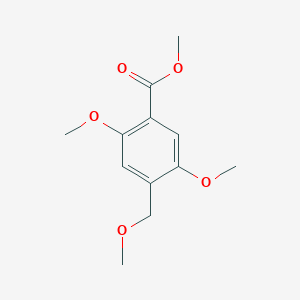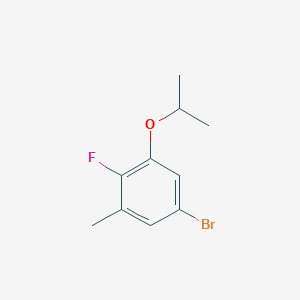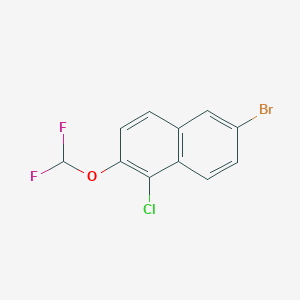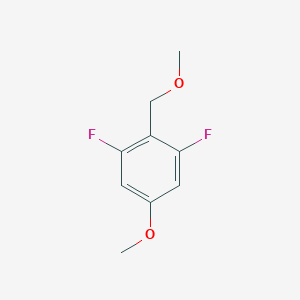
tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C12H12BrF3O3 . It is a derivative of benzoic acid, with a tert-butyl group, a bromo group, and a trifluoromethoxy group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” consists of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Attached to this ring are a tert-butyl group (a carbon atom bonded to three methyl groups), a bromo group (a bromine atom), and a trifluoromethoxy group (an oxygen atom bonded to a carbon atom, which is in turn bonded to three fluorine atoms) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” include its molecular weight, which is 341.12 g/mol . Other properties such as melting point, boiling point, and density were not available in the search results .Future Directions
The future directions for research and applications involving “tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” are not specified in the search results. The potential for future research could be vast, given the wide range of reactions that tert-butyl bromides can participate in . Further studies could explore new synthesis methods, reactions, and applications for this compound.
properties
IUPAC Name |
tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBUGKUVZWXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



